molecular formula C18H15N5O3S3 B12346829 N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B12346829
M. Wt: 445.5 g/mol
InChI Key: VKNHBHPNUYUHFY-UHFFFAOYSA-N
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Description

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common method includes the reaction of 1,3,4-thiadiazole derivatives with benzothiazole carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1,3-benzothiazole-6-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1,3-benzothiazole-6-carboxamide is unique due to its specific structure and the presence of both thiadiazole and benzothiazole moieties. Similar compounds include:

Properties

Molecular Formula

C18H15N5O3S3

Molecular Weight

445.5 g/mol

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C18H15N5O3S3/c1-2-16-21-22-18(28-16)23-29(25,26)13-6-4-12(5-7-13)20-17(24)11-3-8-14-15(9-11)27-10-19-14/h3-10H,2H2,1H3,(H,20,24)(H,22,23)

InChI Key

VKNHBHPNUYUHFY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4

Origin of Product

United States

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